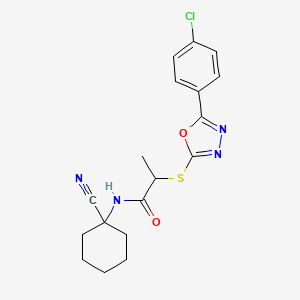
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a useful research compound. Its molecular formula is C18H19ClN4O2S and its molecular weight is 390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C12H14ClN3O2S
- Molecular Weight : 307.77 g/mol
- CAS Number : 199339-17-8
Biological Activity Overview
The biological activities of compounds containing the oxadiazole moiety are well-documented. They exhibit a range of pharmacological effects, including:
- Antibacterial Activity : Compounds with oxadiazole structures have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and urease.
- Anti-inflammatory and Anticancer Properties : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory and anticancer activities.
Antibacterial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to the one have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate to Strong |
| This compound | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicate promising inhibitory potential:
Acetylcholinesterase Inhibition
The AChE inhibitory activity is crucial for developing treatments for neurodegenerative diseases. The compound showed significant inhibition compared to standard drugs.
| Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| This compound | 5.67 ± 0.02 | Eserine (0.5 mM): 0.15 ± 0.01 |
Urease Inhibition
Urease inhibitors are valuable in treating conditions like kidney stones and urinary tract infections. The compound demonstrated strong urease inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 3.45 ± 0.01 |
Case Studies
Several studies have explored the biological activities of similar oxadiazole compounds:
- Study on Antibacterial Properties : A study synthesized various oxadiazole derivatives and tested them against multiple bacterial strains, finding that those with the chlorophenyl group exhibited enhanced antibacterial activity.
- Enzyme Inhibition Research : Another research focused on synthesizing derivatives for AChE and urease inhibition, demonstrating that modifications in the structure significantly affect their inhibitory potency.
Properties
Molecular Formula |
C18H19ClN4O2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C18H19ClN4O2S/c1-12(15(24)21-18(11-20)9-3-2-4-10-18)26-17-23-22-16(25-17)13-5-7-14(19)8-6-13/h5-8,12H,2-4,9-10H2,1H3,(H,21,24) |
InChI Key |
NNRPXRWXTLSZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















